molecular formula C7H8N2O3 B15356028 2-Pyridazin-3-yloxypropanoic acid

2-Pyridazin-3-yloxypropanoic acid

Cat. No.: B15356028
M. Wt: 168.15 g/mol
InChI Key: OAKRLCCDYPOBPW-UHFFFAOYSA-N
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Description

2-Pyridazin-3-yloxypropanoic acid is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyridazine ring attached to a propanoic acid moiety via an oxygen atom at the 3-position of the pyridazine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridazine derivatives and propanoic acid derivatives.

  • Reaction Conditions: The reaction involves the formation of an ether linkage between the pyridazine and propanoic acid. This can be achieved through nucleophilic substitution reactions under acidic or basic conditions.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functional groups.

  • Substitution: Nucleophilic substitution reactions are commonly used to introduce various substituents onto the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Substituted pyridazines with different functional groups.

Scientific Research Applications

2-Pyridazin-3-yloxypropanoic acid has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

2-Pyridazin-3-yloxypropanoic acid is similar to other pyridazine derivatives, such as 3-Pyridazin-2-yloxypropanoic acid and 4-Pyridazin-3-yloxypropanoic acid. These compounds differ in the position of the oxygen atom and the substituents on the pyridazine ring, which can lead to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 3-Pyridazin-2-yloxypropanoic acid

  • 4-Pyridazin-3-yloxypropanoic acid

  • 2-Pyridazin-4-yloxypropanoic acid

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-pyridazin-3-yloxypropanoic acid

InChI

InChI=1S/C7H8N2O3/c1-5(7(10)11)12-6-3-2-4-8-9-6/h2-5H,1H3,(H,10,11)

InChI Key

OAKRLCCDYPOBPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=NN=CC=C1

Origin of Product

United States

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